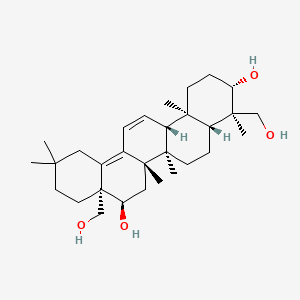

Saikogenin D

Übersicht

Beschreibung

Saikogenin D ist eine natürlich vorkommende Triterpenoidverbindung, die aus den Wurzeln von Bupleurum chinense, einer traditionellen Heilpflanze, isoliert wurde. Es ist bekannt für seine entzündungshemmenden Eigenschaften und wurde auf seine potenziellen therapeutischen Anwendungen untersucht .

Wirkmechanismus

Target of Action

Saikogenin D, a triterpene saponin, primarily targets epoxygenases . Epoxygenases are enzymes that convert arachidonic acid to epoxyeicosanoids and dihydroxyeicosatrienoic acids . These metabolites play a crucial role in the anti-inflammatory mechanism of this compound .

Mode of Action

This compound activates epoxygenases, which rapidly convert arachidonic acid to epoxyeicosanoids and dihydroxyeicosatrienoic acids . These metabolites then secondarily inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation . This dual effect of this compound results in an inhibition of PGE2 production without a direct inhibition of cyclooxygenase activity .

Biochemical Pathways

The biochemical pathway affected by this compound involves the metabolism of arachidonic acid . Arachidonic acid is converted to epoxyeicosanoids and dihydroxyeicosatrienoic acids by the action of epoxygenases . These metabolites then inhibit the production of PGE2, thereby modulating the inflammatory response .

Pharmacokinetics

It is known that this compound has the potential to alter the pharmacokinetics of some drugs due to its influence on cytochrome p450 enzymes and p-glycoprotein . The oral bioavailability and actual pharmacodynamic substances in vivo of this compound are still controversial .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of PGE2 production, which is a key mediator of inflammation . This results in anti-inflammatory effects . Additionally, this compound causes an elevation of intracellular free calcium ion concentration .

Action Environment

The synthesis and accumulation of saikosaponins, including this compound, are strongly influenced by environmental conditions such as drought, fertility, and light deficiency . These factors can significantly impact the action, efficacy, and stability of this compound .

Biochemische Analyse

Biochemical Properties

Saikogenin D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with epoxygenases, which are enzymes that convert arachidonic acid into epoxyeicosatrienoic acids. This compound activates these epoxygenases, leading to the production of epoxyeicosanoids and dihydroxyeicosatrienoic acids . These metabolites subsequently inhibit the production of prostaglandin E2, a key mediator of inflammation .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In C6 rat glioma cells, this compound inhibits the production of prostaglandin E2 by activating epoxygenases . This inhibition of prostaglandin E2 production can lead to reduced inflammation and potentially inhibit the growth of cancer cells. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and anti-cancer properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with epoxygenases. By activating these enzymes, this compound facilitates the conversion of arachidonic acid into epoxyeicosanoids and dihydroxyeicosatrienoic acids . These metabolites then inhibit the production of prostaglandin E2, thereby exerting anti-inflammatory effects. Additionally, this compound may interact with other biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and anti-cancer properties without significant adverse effects . At higher doses, this compound may cause toxic or adverse effects, including potential damage to liver and kidney tissues . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with epoxygenases. These enzymes convert arachidonic acid into epoxyeicosanoids and dihydroxyeicosatrienoic acids, which are key metabolites in the anti-inflammatory pathway . This compound may also interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its therapeutic effects . The transport and distribution of this compound are crucial for its bioavailability and efficacy in vivo .

Subcellular Localization

This compound is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications may direct this compound to particular organelles, such as the endoplasmic reticulum or mitochondria . This subcellular localization is essential for its interaction with epoxygenases and other biomolecules, enabling it to exert its anti-inflammatory and anti-cancer effects .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Saikogenin D kann durch Hydrolyse von Saikosaponinen synthetisiert werden, die Glykoside sind, die in Bupleurum-Arten vorkommen. Der Hydrolyseprozess beinhaltet die Verwendung von rekombinanten Glykosidhydrolasen, die eine Glykosidspaltungsaktivität aufweisen. Die Enzyme BglPm und BglLk, die aus Paenibacillus mucilaginosus bzw. Lactobacillus koreensis kloniert wurden, werden in diesem Prozess verwendet. Die Reaktion wird bei Temperaturen zwischen 30–37 °C und einem pH-Wert von 6,5–7,0 durchgeführt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion von Saikosaponinen aus Bupleurum falcatum L. unter Verwendung präparativer Hochleistungsflüssigchromatographie. Die Saikosaponine werden dann durch enzymatische Hydrolyse in this compound umgewandelt. Diese Methode gewährleistet eine hohe Reinheit und Ausbeute der Verbindung .

Arten von Reaktionen:

Reduktion: Es gibt nur begrenzte Informationen über Reduktionsreaktionen, die this compound betreffen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart bestimmter Reagenzien.

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird als Modellverbindung zur Untersuchung der Triterpenoidsynthese und -reaktionen verwendet.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es Epoxigenasen aktiviert, die Arachidonsäure in Epoxyeicosanoide und Dihydroxyeicosatriensäuren umwandeln. Diese Metaboliten hemmen dann die Produktion von Prostaglandin E2, einem wichtigen Mediator der Entzündung. Darüber hinaus führt this compound zu einer Erhöhung der intrazellulären Kalziumionenkonzentration aufgrund der Freisetzung von Kalzium aus intrazellulären Speichern .

Ähnliche Verbindungen:

- Saikogenin F

- Saikogenin G

- Prosaikogenin F

- Prosaikogenin G

Vergleich: this compound ist einzigartig in seiner doppelten Wirkung, die Prostaglandin E2-Produktion zu hemmen und die intrazelluläre Kalziumionenkonzentration zu erhöhen. Während ähnliche Verbindungen wie Saikogenin F und Saikogenin G auch entzündungshemmende Eigenschaften aufweisen, hebt sich der spezifische Wirkmechanismus von this compound, der die Aktivierung von Epoxigenasen beinhaltet, von diesen ab .

Vergleich Mit ähnlichen Verbindungen

- Saikogenin F

- Saikogenin G

- Prosaikogenin F

- Prosaikogenin G

Comparison: Saikogenin D is unique in its dual effect of inhibiting prostaglandin E2 production and elevating intracellular calcium ion concentration. While similar compounds like Saikogenin F and Saikogenin G also exhibit anti-inflammatory properties, this compound’s specific mechanism of action involving epoxygenase activation sets it apart .

Eigenschaften

IUPAC Name |

(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)13-14-30(18-32)20(15-25)19-7-8-22-26(3)11-10-23(33)27(4,17-31)21(26)9-12-28(22,5)29(19,6)16-24(30)34/h7-8,21-24,31-34H,9-18H2,1-6H3/t21-,22-,23+,24-,26+,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNVMEXLLPGQEV-IULQVHCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5([C@@H](C[C@]43C)O)CO)(C)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

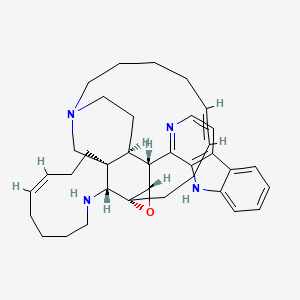

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Saikogenin D's anti-inflammatory effects?

A1: this compound indirectly inhibits the production of prostaglandin E2 (PGE2), a key mediator of inflammation. This effect is not due to direct inhibition of cyclooxygenase, the enzyme responsible for PGE2 synthesis [, ]. Instead, this compound appears to activate epoxygenases, enzymes that convert arachidonic acid to epoxyeicosatrienoic acids (EETs) []. These EETs, specifically 11,12-EET, and their metabolite 11,12-dihydroxyeicosatrienoic acid (DHET), then act as secondary inhibitors of cyclooxygenase activity, leading to reduced PGE2 production [].

Q2: How does this compound impact intracellular calcium levels?

A2: this compound elevates intracellular free Ca2+ concentration ([Ca2+]i) in a concentration-dependent manner, even in the absence of extracellular calcium [, ]. This suggests it triggers calcium release from intracellular stores. Interestingly, this effect is not mediated by inositol triphosphate (IP3) receptors or ryanodine receptors, indicating a novel mechanism of action [].

Q3: What is the structural difference between this compound and its precursor, Prothis compound?

A3: Prothis compound is a glycoside of this compound. This means that this compound represents the aglycone structure, while Prothis compound has one or more sugar moieties attached to the aglycone [, ]. The specific glycosylation pattern can significantly impact the biological activity of these compounds [].

Q4: Is this compound the only bioactive compound found in Bupleurum chinense roots?

A4: No, Bupleurum chinense roots contain a variety of bioactive compounds. In addition to this compound, other saponins like saikosaponins A, B2, W, and Y have been isolated and found to inhibit NF-κB activity, a key regulator of inflammation []. The plant also contains polyacetylenes, some of which are being reported for the first time [].

Q5: Does the presence of a sugar moiety impact the biological activity of this compound?

A5: Yes, the presence and type of sugar moieties significantly influence the biological activity of this compound and its derivatives. For instance, while this compound itself shows a slight corticosterone secretion-inducing activity, its glycosylated form, Prothis compound, is inactive []. This highlights the importance of the balance between the sugar moiety and the aglycone for the specific biological activity [].

Q6: What analytical techniques are used to quantify this compound and related compounds?

A6: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive and specific technique used for the simultaneous quantification of this compound and other saikosaponin derivatives in various matrices, including plant material and pharmaceutical preparations []. This method offers advantages over traditional LC methods in terms of sensitivity and specificity [].

Q7: Has this compound been tested in any animal models of disease?

A7: Yes, this compound has demonstrated protective effects against Pseudomonas aeruginosa infection in mice, highlighting its potential therapeutic value []. Additionally, studies using murine peritoneal macrophages have shown that this compound can activate these immune cells [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Alanine, 3-[(S)-methylsulfinyl]- (9CI)](/img/structure/B1244602.png)

![N-[[(6Ar,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-methylprop-2-yn-1-amine](/img/structure/B1244606.png)

![tert-butyl N-[2-[4-[[1-[2-bromo-5-(pentanoylamino)phenyl]-3-ethyl-5-oxo-1,2,4-triazol-4-yl]methyl]-3-fluorophenyl]phenyl]sulfonylcarbamate](/img/structure/B1244610.png)